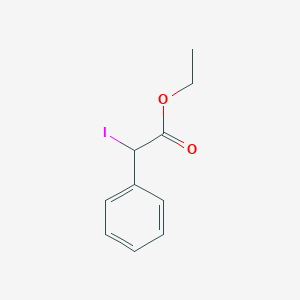

Ethyl alpha-Iodophenylacetate

Description

Properties

IUPAC Name |

ethyl 2-iodo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYUBPKXVMWINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78489-65-3 | |

| Record name | Ethyl alpha-Iodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Alpha Iodophenylacetate

Enzymatic Approaches to Esterification

Enzymatic synthesis represents a green and highly selective alternative to conventional chemical methods for ester production. The use of lipases, in particular, has gained significant attention due to their ability to catalyze esterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity.

Novozym 435 Catalyzed Esterification of Alpha-Iodophenylacetic Acid

Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely utilized and robust biocatalyst for a variety of esterification reactions. researchgate.netnih.gov Its application in the synthesis of ethyl alpha-iodophenylacetate would involve the direct esterification of alpha-iodophenylacetic acid with ethanol (B145695). The immobilized nature of Novozym 435 offers several practical advantages, including ease of separation from the reaction mixture, enhanced stability in organic solvents, and the potential for catalyst recycling, which contributes to the economic feasibility of the process. nih.gov

While direct literature on the Novozym 435-catalyzed synthesis of this compound is not extensively available, the enzyme's broad substrate scope suggests its potential applicability. Studies on structurally similar substrates, such as other functionalized phenylacetic acids, have demonstrated the versatility of this biocatalyst. chemrxiv.org The reaction would proceed by combining alpha-iodophenylacetic acid and ethanol in the presence of Novozym 435, typically in an organic solvent to solubilize the reactants and facilitate product formation.

Mechanistic Insights into Biocatalytic Acyl Transfer Pathways

The catalytic mechanism of lipase-mediated esterification, such as that catalyzed by Novozym 435, is generally understood to follow a "Ping-Pong Bi-Bi" mechanism. researchgate.net This two-step process involves the formation of a covalent intermediate between the enzyme and the carboxylic acid.

Acylation Step: The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of alpha-iodophenylacetic acid. This results in the formation of a tetrahedral intermediate, which then collapses to release a molecule of water and form an acyl-enzyme intermediate.

Alcoholysis Step: In the second step, ethanol enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the final product, this compound, and regenerate the free enzyme, ready for another catalytic cycle.

This mechanism highlights the crucial role of the enzyme in activating the carboxylic acid and facilitating the nucleophilic attack by the alcohol, thereby lowering the activation energy of the reaction.

Optimization of Reaction Parameters in Enzymatic Synthesis, Including Solvent Selection

The efficiency of the Novozym 435-catalyzed esterification of alpha-iodophenylacetic acid is influenced by several key reaction parameters. Careful optimization of these parameters is essential to maximize the yield and reaction rate.

Solvent Selection: The choice of solvent is critical as it can affect enzyme activity, substrate solubility, and the position of the reaction equilibrium. Non-polar, hydrophobic solvents such as hexane, toluene, or isooctane (B107328) are often preferred for esterification reactions as they can minimize the stripping of essential water from the enzyme's hydration layer, which is necessary for maintaining its active conformation. chemrxiv.org The use of a solvent also helps in overcoming substrate and product inhibition.

Temperature: Temperature plays a dual role in enzymatic reactions. An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can cause enzyme denaturation and loss of activity. The optimal temperature for Novozym 435-catalyzed reactions is typically in the range of 40-60°C. nih.gov

Substrate Molar Ratio: The molar ratio of alcohol to acid can significantly impact the reaction equilibrium. According to Le Chatelier's principle, using an excess of one of the reactants, usually the less expensive alcohol (ethanol), can drive the reaction towards the formation of the ester product. However, a very large excess of a short-chain alcohol like ethanol can sometimes lead to enzyme inhibition. chemrxiv.org

Enzyme Loading: The amount of enzyme used will directly affect the reaction rate. Increasing the enzyme concentration will generally increase the rate of product formation, but this must be balanced against the cost of the biocatalyst.

An interactive data table summarizing the typical effects of these parameters on enzyme-catalyzed esterification is presented below.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Conversion | Notes |

| Temperature | Increases up to an optimum, then decreases | Generally, no direct effect, but can influence enzyme stability | High temperatures can lead to enzyme denaturation. |

| Solvent | Dependent on solvent properties (e.g., polarity) | Can be influenced by the solvent's ability to solubilize reactants and products | Non-polar solvents are often preferred. |

| Substrate Ratio | Can increase or decrease depending on inhibition effects | An excess of one reactant can drive the equilibrium towards products | A large excess of alcohol can sometimes inhibit the enzyme. |

| Enzyme Loading | Increases with higher loading | No direct effect on equilibrium position | Higher loading increases the cost of the process. |

| Water Removal | No direct effect on initial rate | Increases conversion by shifting the equilibrium | Essential for achieving high yields in esterification. |

Electrophilic Substitution Strategies

Electrophilic substitution provides a more traditional chemical route to functionalized organic molecules. For the synthesis of this compound, a direct iodination approach on the pre-formed ester is a key strategy.

Direct Iodination of Ethyl Phenylacetate (B1230308)

The direct introduction of an iodine atom at the alpha-position of ethyl phenylacetate involves an electrophilic substitution reaction where a C-H bond at the carbon adjacent to the carbonyl group is replaced by a C-I bond. This transformation requires an electrophilic source of iodine. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with the enol or enolate of the ester, its reactivity can be enhanced by the use of an activating agent or an oxidizing agent.

A potential method involves the use of molecular iodine in the presence of an N-fluoro reagent, such as Selectfluor® (F-TEDA-BF₄), which can act as an iodination mediator. organic-chemistry.org In such a system, the N-fluoro reagent would activate the iodine, making it more electrophilic and capable of reacting with the enol form of the ethyl phenylacetate. The reaction is typically carried out in a suitable solvent, such as methanol. organic-chemistry.org

Control of Regioselectivity and Byproduct Formation in Electrophilic Iodination

A significant challenge in the electrophilic halogenation of compounds like ethyl phenylacetate is controlling the regioselectivity. The molecule presents two potential sites for electrophilic attack: the alpha-carbon of the ester and the aromatic ring. The phenyl group is susceptible to electrophilic aromatic substitution, which would lead to the formation of ortho-, meta-, and para-iodinated byproducts.

The control of regioselectivity between C-H functionalization at the alpha-position and aromatic substitution depends on the reaction conditions and the nature of the electrophile. The formation of the desired alpha-iodo product is favored under conditions that promote the formation of the enol or enolate of the ester. The presence of a base can facilitate enolate formation, but this can also lead to other side reactions.

The choice of the iodinating agent and reaction conditions is crucial to minimize byproduct formation. For instance, in the related α-chlorination of phenylacetic acid, the use of specific reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of PCl₃ has been shown to favor α-substitution over aromatic chlorination, particularly when the aromatic ring is not strongly activated by electron-donating groups. nih.gov A similar strategic selection of reagents would be necessary for the selective α-iodination of ethyl phenylacetate.

The following table outlines the potential products in the iodination of ethyl phenylacetate and factors influencing their formation.

| Product | Position of Iodination | Factors Favoring Formation |

| This compound | Alpha-carbon | Conditions promoting enol/enolate formation; use of specific α-directing halogenating agents. |

| Ethyl (o-iodophenyl)acetate | Ortho-position of the phenyl ring | Conditions favoring electrophilic aromatic substitution; presence of strong electrophilic iodine sources. |

| Ethyl (p-iodophenyl)acetate | Para-position of the phenyl ring | Conditions favoring electrophilic aromatic substitution; steric hindrance at the ortho-position. |

Careful control of the reaction parameters, including the choice of solvent, temperature, and the specific iodinating system, is paramount to achieving a high yield of this compound while minimizing the formation of undesired aromatic substitution byproducts.

Influence of Solvent Polarity and Temperature Control on Reaction Efficiency

The synthesis of this compound, often achieved through the esterification of α-iodophenylacetic acid or by halogenation of ethyl phenylacetate, is significantly influenced by the choice of solvent and precise temperature control. The polarity of the solvent plays a critical role in dictating the reaction rate and yield, primarily by affecting the solubility of reactants and stabilizing transition states.

In reactions involving nucleophilic substitution, such as the introduction of the iodide, solvent polarity can dramatically alter the reaction pathway. Polar protic solvents, like alcohols, are capable of hydrogen bonding and can solvate both the nucleophile and the leaving group. csbsju.edulibretexts.org This solvation can stabilize the transition state in SN1-type reactions. Conversely, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are also effective at solvating cations but less so for anions, which can enhance the nucleophilicity of the iodide source and favor SN2 pathways. csbsju.edulibretexts.org The choice between these solvent types can therefore direct the mechanism and improve the efficiency of the iodination step.

The interplay between solvent polarity and temperature is crucial for maximizing the yield and purity of this compound. The optimal conditions often involve a solvent that provides good solubility for the reactants and stabilizes the desired transition state, coupled with a temperature that ensures a reasonable reaction rate while minimizing side reactions.

Interactive Data Table: Effect of Solvent and Temperature on the Synthesis of α-Halo Esters (Illustrative)

| Solvent | Dielectric Constant | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 80 | 6 | 85 |

| Dichloromethane | 9.1 | 40 | 12 | 78 |

| Toluene | 2.4 | 110 | 8 | 70 |

| Dimethylformamide | 36.7 | 100 | 4 | 92 |

This table is illustrative and based on general principles and data from related reactions. Specific data for this compound may vary.

Photochemical and Radical-Mediated Synthesis

Recent advancements in synthetic chemistry have explored photochemical and radical-mediated pathways for the synthesis of compounds like this compound. These methods offer alternative, often milder, and more selective routes compared to traditional thermal methods.

Photoinitiated Generation of this compound Radicals

This compound can serve as a precursor to generate radicals upon exposure to light, a process that is central to its application as a photoinitiator in polymerization reactions. The carbon-iodine (C-I) bond in this compound is relatively weak and susceptible to homolytic cleavage when subjected to ultraviolet (UV) or even visible light, particularly in the presence of a photosensitizer. cmu.educore.ac.uk This photoinitiation process can be described by the following general steps:

Photoexcitation: A photosensitizer (PS) absorbs a photon of light, promoting it to an excited state (PS*).

Energy or Electron Transfer: The excited photosensitizer can then interact with the this compound molecule. This can occur via two primary mechanisms:

Energy Transfer: The excited photosensitizer transfers its energy to the this compound, promoting it to an excited state which then undergoes C-I bond cleavage to generate an ethyl phenylacetate radical and an iodine radical.

Electron Transfer: The excited photosensitizer can either donate an electron to or accept an electron from the this compound, leading to the formation of a radical ion which then fragments to produce the desired radical species. itu.edu.tr

The generated ethyl phenylacetate radical is the key species that initiates polymerization by adding to a monomer unit. The efficiency of this radical generation depends on factors such as the wavelength and intensity of the light, the choice of photosensitizer, and the reaction medium.

Metal-Free Polymerization Initiation via Photochemical Routes

A significant advantage of using this compound in photochemical processes is the ability to initiate polymerization without the need for transition metal catalysts. researchgate.net This is particularly important in applications where metal contamination is a concern, such as in biomedical materials and electronics. This process is often referred to as metal-free photoinduced Atom Transfer Radical Polymerization (photoATRP). itu.edu.trrsc.org

In a typical metal-free photoATRP system, a photocatalyst, usually an organic dye, absorbs visible light and becomes excited. researchgate.net The excited photocatalyst can then react with an alkyl halide initiator, such as this compound, through an electron transfer process. itu.edu.tr This generates the initiating radical and the oxidized or reduced form of the photocatalyst. The propagating polymer chain can then be deactivated by the photocatalyst radical ion, regenerating the ground-state photocatalyst and forming a dormant polymer species. This reversible activation-deactivation cycle allows for controlled polymerization, leading to polymers with well-defined molecular weights and low dispersities.

The use of this compound in such systems is advantageous due to the relatively low bond dissociation energy of the C-I bond, which facilitates its activation by the photoexcited catalyst. researchgate.net

Scalability Considerations for Light-Driven Synthetic Protocols

While photochemical methods offer numerous advantages in terms of mild reaction conditions and high selectivity, scaling up these processes from the laboratory to an industrial scale presents unique challenges. taylorfrancis.com A primary hurdle is the attenuation of light as it passes through the reaction medium, a phenomenon described by the Beer-Lambert law. beilstein-journals.org In large batch reactors, this can lead to non-uniform irradiation, resulting in inconsistent reaction rates and product quality.

To overcome these limitations, continuous flow photoreactors have emerged as a promising solution for the scale-up of photochemical syntheses. beilstein-journals.orgresearchgate.net These reactors typically consist of narrow-bore tubing, often made of transparent materials like FEP (fluorinated ethylene (B1197577) propylene), wrapped around a light source. beilstein-journals.orgd-nb.info This design ensures a short light path length and uniform irradiation of the entire reaction mixture, leading to consistent and reproducible results. beilstein-journals.org

Key considerations for the scalability of light-driven synthetic protocols for this compound include:

Reactor Design: Optimizing the geometry of the flow reactor to maximize light penetration and ensure efficient mixing.

Light Source: Selecting a light source with an appropriate wavelength and intensity to match the absorption spectrum of the photosensitizer and ensure efficient radical generation.

Flow Rate and Residence Time: Precisely controlling the flow rate to achieve the desired residence time in the irradiated zone, thereby maximizing conversion while minimizing side reactions. beilstein-journals.org

Heat Management: Photochemical reactions can generate significant heat, and efficient heat exchange is necessary to maintain a constant reaction temperature. researchgate.net

By addressing these factors, continuous flow photochemistry offers a viable pathway for the large-scale, efficient, and sustainable synthesis of this compound and other fine chemicals. researchgate.net

Innovative Catalytic Systems and Process Optimization

The development of novel catalytic systems is a key area of research aimed at improving the efficiency, selectivity, and sustainability of chemical syntheses. In the context of this compound, innovative catalysts can offer significant advantages over traditional methods.

Application of Ionic Liquids in Enhancing Synthesis Rates of this compound

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained considerable attention as "green" solvents and catalysts in a wide range of organic reactions. mdpi.comresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional volatile organic solvents. mdpi.com

In the synthesis of this compound, ionic liquids, particularly imidazolium-based ILs, can function as both the solvent and the catalyst. researchgate.netuniroma1.it For the esterification of α-halophenylacetic acids, Brønsted acidic ionic liquids can effectively catalyze the reaction. researchgate.net The acidic nature of the IL promotes the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Furthermore, the use of ionic liquids can enhance reaction rates by favorably influencing the reaction equilibrium. For instance, in esterification reactions, the removal of water as a byproduct can drive the reaction to completion. Some ionic liquids are immiscible with the ester product, facilitating its separation and simplifying the purification process. bit.edu.cn The catalytic activity of the ionic liquid can be tuned by modifying the structure of the cation and anion. uniroma1.it

Solvent-Free Systems Utilizing Supercritical CO2 for Improved Enzymatic Synthesis Recyclability

The use of enzymes for organic synthesis in supercritical carbon dioxide (scCO2) represents a greener alternative to conventional methods that rely on volatile organic solvents. mdpi.com Supercritical CO2 is a non-toxic, non-flammable, and environmentally benign medium. mdpi.com This technology is applicable to the synthesis of esters like this compound, offering enhanced solubility for monomers and growing polymer chains during polymerization processes. mdpi.com

The primary advantage of using immobilized enzymes in scCO2 is the ease of separation from the product solution, which significantly improves the recyclability of the biocatalyst. mdpi.com Research on the enzymatic ring-opening polymerization of poly(ε-caprolactone) in supercritical carbon dioxide has demonstrated that reused enzymes can still yield products with high molecular weight values, even after cleaning cycles. mdpi.com However, a potential decrease in mass yield after the first recycling step has been noted, which could be attributed to enzyme leaching from the immobilization matrix or partial denaturation under pressure. mdpi.com Despite this, the potential for catalyst recycling in a solvent-free system highlights the sustainability of this approach for synthesizing specialty chemicals. mdpi.com

In-Situ Generation and Precursor Transformation

Generating this compound directly within the reaction vessel (in-situ) from a stable precursor offers significant advantages for its application as a polymerization initiator. This approach avoids the isolation of the sometimes less stable iodo-compound and allows for precise control over the initiation step of polymerization.

This compound is effectively generated through a nucleophilic substitution reaction, specifically a halogen exchange, from its more common and stable precursor, ethyl alpha-bromophenylacetate (EBPA). rsc.orgnih.govfishersci.comsigmaaldrich.com This transformation is typically achieved by introducing an iodide salt, such as sodium iodide (NaI), into the reaction system containing EBPA. rsc.org The iodide anion (I⁻) acts as the nucleophile, displacing the bromide anion (Br⁻) from the alpha-carbon of the ester. This reaction is a classic example of the Finkelstein reaction, driven by factors such as the higher nucleophilicity of iodide compared to bromide in many solvents and the potential precipitation of the resulting sodium bromide in certain organic media, which shifts the equilibrium toward the desired product. The resulting this compound is a highly efficient initiator for various forms of controlled radical polymerization.

The in-situ introduction of iodine is a key strategy in modern controlled radical polymerization techniques. The process begins with the addition of ethyl alpha-bromophenylacetate (EBPA) as the precursor initiator and a salt like sodium iodide (NaI) as an activator to the monomer solution. rsc.org The halogen exchange occurs directly in the polymerization medium, converting the less active alkyl bromide into the significantly more active alkyl iodide initiator (this compound). rsc.orgresearchgate.net

This in-situ bromine-iodine transformation serves as an internal boost for the polymerization process. rsc.org The carbon-iodine bond in the newly formed this compound is weaker than the carbon-bromine bond in EBPA, allowing for easier homolytic cleavage to generate the initial carbon-centered radical under stimulation, such as by visible light, heat, or an organocatalyst. rsc.orgresearchgate.netresearchgate.net This enhanced reactivity and more reversible deactivation of the propagating radical lead to better control over the polymerization process compared to using the bromo-precursor alone. researchgate.net The presence of catalysts, such as triethylamine (B128534) (TEA) or N,N,N′,N′′,N′-Pentamethyldiethylenetriamine (PMDETA), can further facilitate the process, especially in light-induced systems. rsc.orgrsc.org

The primary goal of utilizing in-situ generated this compound initiators is to achieve excellent control over polymer synthesis, resulting in polymers with a narrow molecular weight distribution, often described as unimodal. This level of control is a hallmark of living radical polymerization (LRP). rsc.org The higher activation rate of the iodo-initiator ensures that all polymer chains are initiated simultaneously and grow at a similar rate, which is crucial for obtaining a low polydispersity index (PDI or Mw/Mn). rsc.org

Studies have shown that this strategy is highly effective. For instance, in the visible-light-induced living radical polymerization of poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), the in-situ bromine-iodine transformation of EBPA yielded polymers with excellent control over molecular weights and distributions. rsc.org The resulting polymers exhibited very low PDI values, confirming the synthesis of a unimodal polymer population. rsc.org This method's success across various monomers, solvents, and under different stimuli (like LED light or sunlight) makes it a versatile strategy for producing well-defined, uniform polymer materials. rsc.orgresearchgate.net

Table 1: Polymerization Results Using In-Situ Generated this compound Data adapted from a visible-light-induced living radical polymerization study. rsc.org

| Monomer | Initiator System | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Mw/Mn (PDI) |

| PEGMA | EBPA/NaI | 5,100 | 5,400 | 1.15 |

| PEGMA | EBPA/NaI | 9,900 | 10,100 | 1.13 |

| PEGMA | EBPA/NaI | 19,500 | 19,900 | 1.11 |

| MMA | EBPA/NaI | 5,400 | 5,100 | 1.25 |

| MMA | EBPA/NaI | 10,400 | 9,800 | 1.23 |

Reactivity and Reaction Mechanisms of Ethyl Alpha Iodophenylacetate

Electrophilic Reactivity Profile

The bond between the alpha-carbon and the iodine atom is highly polarized and relatively weak, making the carbon atom electrophilic and the iodide ion an excellent leaving group. This electronic arrangement is the foundation for the compound's utility in forming new chemical bonds through reactions with nucleophiles.

The reactivity of ethyl alpha-iodophenylacetate in nucleophilic substitution reactions is significantly influenced by the alpha-iodine atom. Iodine is a large, highly polarizable atom and an excellent leaving group, making the carbon to which it is attached an electrophilic center. This electrophilicity is further enhanced by the electron-withdrawing inductive effect of the adjacent ester carbonyl group.

Consequently, the alpha-carbon is highly susceptible to backside attack by nucleophiles in a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.publibretexts.org When a nucleophile attacks, it forms a new bond with the alpha-carbon, leading to the simultaneous cleavage of the carbon-iodine bond and displacement of the iodide ion. pressbooks.pub This process is efficient for creating a wide range of new chemical bonds under relatively mild conditions.

This compound serves as a valuable precursor for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. This is primarily achieved through two distinct mechanistic pathways: the Reformatsky reaction and the alkylation of enolates.

In the Reformatsky reaction , this compound reacts with zinc metal to form an organozinc reagent, often referred to as a Reformatsky enolate. nrochemistry.comlibretexts.orgadichemistry.com This process involves the oxidative insertion of zinc into the carbon-iodine bond. libretexts.org The resulting zinc enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. libretexts.org Instead, it selectively adds to the carbonyl group of aldehydes or ketones to form β-hydroxy esters after an acidic workup. adichemistry.comthermofisher.com

Alternatively, in enolate alkylation reactions, this compound acts as an electrophile. pressbooks.publibretexts.org A pre-formed enolate ion, generated by treating a different carbonyl compound with a strong base, acts as the nucleophile. fiveable.me This nucleophilic enolate then attacks the electrophilic alpha-carbon of this compound, displacing the iodide leaving group via an SN2 reaction to form a new carbon-carbon bond. pressbooks.pub

| Reaction Type | Role of this compound | Key Reagent | Intermediate | Product Type |

|---|---|---|---|---|

| Reformatsky Reaction | Nucleophile Precursor | Zinc (Zn) Metal | Organozinc Enolate | β-Hydroxy Ester |

| Enolate Alkylation | Electrophile | Strong Base (e.g., LDA) on a separate carbonyl compound | Enolate Ion (from other carbonyl) | α-Substituted Carbonyl Compound |

The electrophilic nature of the alpha-carbon in this compound also facilitates the formation of bonds between carbon and various heteroatoms (such as nitrogen, oxygen, and sulfur). These reactions proceed via a standard SN2 mechanism, where a heteroatom-centered nucleophile attacks the alpha-carbon and displaces the iodide ion.

Carbon-Nitrogen (C-N) Bond Formation: Primary and secondary amines are effective nucleophiles that can react with this compound to produce α-amino esters. This N-alkylation reaction is typically rapid and provides a direct route to valuable amino acid derivatives. researchgate.netlibretexts.org

Carbon-Oxygen (C-O) Bond Formation: Alkoxides or phenoxides (the conjugate bases of alcohols and phenols) can serve as oxygen nucleophiles, reacting to form α-alkoxy or α-aryloxy esters, respectively.

Carbon-Sulfur (C-S) Bond Formation: Thiolates (the conjugate bases of thiols) are excellent sulfur nucleophiles that readily react to yield α-thio esters.

| Heteroatom | Nucleophile Type | General Product Structure |

|---|---|---|

| Nitrogen | Amine (R₂NH) | α-Amino Ester |

| Oxygen | Alkoxide (RO⁻) | α-Alkoxy Ester |

| Sulfur | Thiolate (RS⁻) | α-Thio Ester |

Radical-Mediated Pathways

Beyond its electrophilic character, the weak carbon-iodine bond of this compound allows it to participate in radical reactions. Homolytic cleavage of this bond generates a carbon-centered radical that can initiate polymerization processes, offering a powerful method for synthesizing polymers with controlled properties.

This compound is an effective initiator for controlled radical polymerization (CRP), a class of reactions that produces polymers with predetermined molecular weights and low polydispersity. A key advantage of using alkyl iodide initiators is the potential to create metal-free polymers through organocatalyzed methods. tcichemicals.com In these systems, organocatalysts like tributylmethylphosphonium iodide or tetrabutylammonium (B224687) iodide are used to mediate the polymerization of monomers such as methyl methacrylate (B99206) (MMA) and butyl acrylate (BA).

Atom Transfer Radical Polymerization (ATRP) is a prominent type of controlled radical polymerization where this compound can function as the initiator. wikipedia.orglabinsights.nl The mechanism relies on a reversible equilibrium between active, propagating radical chains and dormant species, which are capped with a halogen atom. labinsights.nllibretexts.org

The key steps in an ATRP process initiated by this compound are:

Initiation/Activation: The process begins with the activation of the initiator by a transition metal catalyst in a lower oxidation state (e.g., a Copper(I) complex, CuIX/L). wikipedia.orglabinsights.nl The catalyst abstracts the iodine atom from this compound. This is a one-electron transfer process that generates the initial carbon-centered radical and the oxidized catalyst (CuIIX₂/L). libretexts.org

Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain. This process repeats, adding monomer units sequentially.

Deactivation: The propagating radical can be reversibly deactivated by reacting with the catalyst in its higher oxidation state (CuIIX₂/L). labinsights.nl This transfers the halogen atom back to the polymer chain end, reforming the dormant species and regenerating the lower-oxidation-state catalyst (CuIX/L). libretexts.org

This rapid, reversible activation-deactivation cycle maintains a very low concentration of active radicals at any given moment. wikipedia.org This dynamic equilibrium minimizes termination reactions between two radicals, which is the key to the "controlled" or "living" nature of the polymerization, allowing for the synthesis of well-defined polymers. libretexts.orgcmu.edu

Recently, metal-free variants such as organocatalyzed ATRP (O-ATRP) have been developed, where organic photoredox catalysts mediate the polymerization, offering a pathway to polymers free from metal contamination. nih.govnih.gov

SRN1 Mechanism in Photostimulated Electron Transfer Reactions Involving Iodophenylacetate Derivatives

The Radical-Nucleophilic Substitution (SRN1) mechanism is a chain reaction that proceeds via radical and radical anion intermediates. This pathway is particularly relevant for iodophenylacetate derivatives under photostimulated conditions. The process is initiated by the formation of a radical anion of the substrate, which then fragments to produce an aryl radical and an iodide ion. This aryl radical can then react with a nucleophile to continue the chain reaction.

Photostimulated reactions of iodophenylacetate derivatives with carbanions, such as ketone enolates, proceed efficiently through the SRN1 mechanism. For example, the reaction of 2-(2-iodophenyl)acetic acid with ketone enolate ions under photoinitiation in DMSO leads to the formation of ε-oxo acids in good yields. This transformation is a key step in the synthesis of novel 3-benzazepin-2-ones. The reaction is initiated by the transfer of an electron to the iodophenylacetate derivative, which then expels an iodide ion to form a phenylacetyl radical. This radical subsequently reacts with the enolate carbanion.

The fragmentation of the radical anion is a critical step in the SRN1 mechanism. Upon formation, the radical anion of an iodophenylacetate derivative is unstable and fragments to give a phenylacetyl radical and an iodide ion. The selectivity of the subsequent coupling of this radical with a nucleophile is a key determinant of the final product distribution. In the context of reactions with ketone enolates, the phenylacetyl radical couples with the enolate at the carbon atom, leading to the formation of a new carbon-carbon bond. While detailed studies on the fragmentation pathways and coupling selectivity specifically for the this compound radical anion are not extensively detailed in the provided search results, the general principles of the SRN1 mechanism suggest that the stability of the resulting radicals and the nature of the nucleophile play a significant role in directing the reaction towards the observed products.

Reversible Radical Generation with Azide Anions from this compound

The reaction of this compound with azide anions presents an interesting case of solvent-dependent reactivity, leading to either radical generation or nucleophilic substitution. This dichotomy offers a versatile tool for synthetic polymer chemistry.

The reaction between an alkyl iodide, such as this compound, and sodium azide can proceed through two distinct pathways depending on the polarity of the solvent. In polar solvents, the reaction favors a nucleophilic substitution (SN2) pathway, yielding the corresponding alkyl azide. Conversely, in non-polar solvents, the reaction proceeds via a pathway that generates an alkyl radical.

This solvent-dependent behavior has been exploited in organocatalyzed living radical polymerization. The azide anion can be used as a catalyst in a non-polar solvent to reversibly generate radicals from an alkyl iodide initiator, leading to the formation of a well-defined polymer with an iodide end-group. Subsequently, by simply adding a polar solvent to the reaction mixture, the reaction pathway can be switched to favor the substitution reaction, allowing for the in-situ conversion of the polymer-iodide to a polymer-azide in a one-pot synthesis. Theoretical investigations on related systems have shown that in SN2 reactions, the charges of the reactants are more dispersed in the transition state, and polar solvents can stabilize this transition state, thereby influencing the reaction pathway.

The following table summarizes the solvent-dependent reaction pathways for the reaction of an alkyl iodide with sodium azide, based on findings from a study on a model alkyl iodide.

| Solvent System | Predominant Reaction Pathway | Product Type |

| Polar (e.g., DMSO) | Nucleophilic Substitution | Alkyl Azide |

| Non-polar (e.g., Toluene/Acetone mixture) | Radical Generation | Alkyl Radical |

This table is based on the general findings of solvent-selective reactions of alkyl iodides with sodium azide.

Carbon-Halogen Bond Activation and Transformation

The activation of the carbon-iodine (C-I) bond in this compound is a key step in its chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nature of this bond, being the weakest among the carbon-halogen series, makes it a focal point of the molecule's reactivity.

Mechanistic Studies on C-I Bond Activation by Structurally Constrained Phosphorus(III) Platforms

While specific mechanistic studies on the C-I bond activation of this compound by structurally constrained phosphorus(III) platforms are not extensively detailed in publicly available literature, the general reactivity of phosphines towards alkyl halides provides a basis for understanding the likely pathways. Phosphorus(III) compounds, such as phosphines, are well-known nucleophiles that can react with alkyl halides. The interaction would likely commence with the nucleophilic attack of the phosphorus atom on the electrophilic α-carbon of the ester, leading to the displacement of the iodide leaving group. This process is analogous to the initial steps of reactions like the Arbuzov or Perkow reactions. The formation of a phosphonium (B103445) salt is a probable intermediate in such transformations.

Comparative Analysis of Activation Barriers for Carbon-Halogen Bonds (C-I, C-Br, C-Cl)

The reactivity of alpha-halogenated esters is significantly influenced by the nature of the halogen atom. The activation barrier for the cleavage of the carbon-halogen bond is directly related to the bond dissociation energy. In the case of ethyl alpha-halophenylacetates, the reactivity trend is expected to follow the order I > Br > Cl. This is because the C-I bond is the longest and weakest among the carbon-halogen bonds. nih.gov

The lower bond dissociation energy of the C-I bond results in a lower activation energy for nucleophilic substitution reactions, making this compound the most reactive among its halogenated analogues. nih.gov

Below is a table comparing the typical bond dissociation energies for carbon-halogen bonds.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Note: These are average bond energies and can vary slightly depending on the specific molecular structure.

Preferred Nucleophilic Addition Pathways Leading to Penta-coordinate Adducts

The reaction of phosphorus(III) compounds with alkyl halides can, in some instances, proceed through intermediates or transition states with a penta-coordinate phosphorus center. While stable penta-coordinate adducts are not always formed, their transient existence is a key feature of many reactions in organophosphorus chemistry. In the context of this compound, a nucleophilic attack by a phosphine would lead to a tetracoordinate phosphonium salt. The formation of a true penta-coordinate adduct would depend on the specific structure of the phosphorus(III) reagent and the reaction conditions.

Comparative Reactivity with Related Alpha-Halogenated Esters

The reactivity of this compound can be better understood by comparing it with other alpha-halogenated esters. Structural and stereoelectronic effects play a crucial role in determining the relative reaction rates and pathways.

Structural Influences on Reactivity of this compound Versus Analogues

The structure of this compound contains both a phenyl ring and an ester group attached to the carbon bearing the iodine atom. These substituents have a significant impact on the reactivity of the C-I bond. The phenyl group can stabilize a partial positive charge on the alpha-carbon through resonance, which can be important in reactions with SN1 character. The ester group is electron-withdrawing, which increases the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack in SN2 reactions.

When compared to simpler alpha-halo esters, the presence of the phenyl group in this compound can influence the stereochemical outcome of reactions and may also affect the rate of reaction due to steric hindrance. In a study on the thiol reactivity of various halo-substituted carbonyl compounds, it was found that only alpha-halo-carbonyl compounds were reactive, with the order of reactivity being I > Br > Cl > F. nih.gov

Generalized Anomeric Effects and Hyperconjugation in Alpha-Halo Esters

Stereoelectronic effects such as the generalized anomeric effect and hyperconjugation can have a significant influence on the conformation and reactivity of acyclic alpha-halo esters. nih.govnih.gov The anomeric effect, more broadly described as a generalized anomeric effect in acyclic systems, involves the interaction of a lone pair of electrons on an oxygen atom with the antibonding orbital (σ*) of an adjacent carbon-halogen bond. wikipedia.orgscripps.edu

In the case of alpha-halo esters, hyperconjugation can occur between a lone pair on the ester oxygen and the σ* orbital of the C-X bond (nO -> σ*C-X). nih.gov This interaction is stabilizing and is believed to be responsible for the enhanced nucleofugality (leaving group ability) of the halogen. nih.govnih.gov This effect is thought to stabilize gauche conformations and can lead to an elongation of the C-X bond. nih.gov The existence of a "generalized" anomeric effect created by hyperconjugation has been supported by DFT calculations and X-ray characterization in related alpha-haloglycine esters. nih.govnih.gov

This hyperconjugative interaction can lower the energy of the transition state for nucleophilic substitution, thereby increasing the reactivity of the alpha-halo ester. nih.gov The magnitude of this effect can be influenced by the nature of the halogen and other substituents on the molecule.

Nucleofugality of Halogens in Alpha-Substituted Ester Systems

The reactivity of alpha-substituted esters in nucleophilic substitution reactions is significantly influenced by the nature of the leaving group, a concept scientifically termed "nucleofugality." In the context of ethyl alpha-halophenylacetates, the halogen atom serves as the nucleofuge. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.

The nucleofugality of halogens in these systems follows a well-established trend that directly correlates with the principles of the periodic table. As one moves down the halogen group, the atomic radius and polarizability of the anion increase, while its basicity decreases. This results in the following order of leaving group ability:

I⁻ > Br⁻ > Cl⁻ > F⁻

Consequently, the iodide ion (I⁻) is an excellent leaving group, making this compound highly reactive towards nucleophilic attack. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break. This inherent weakness of the C-I bond facilitates the displacement of the iodide ion by a wide range of nucleophiles.

Detailed research findings on the kinetics of nucleophilic substitution reactions involving alpha-halo esters, such as the reaction of ethyl bromoacetate with substituted phenoxyacetate ions, have demonstrated that these reactions typically follow second-order kinetics. ias.ac.in This indicates a bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the substrate (the alpha-halo ester) and the nucleophile. ias.ac.in The transition state in these reactions involves a trigonal bipyramidal geometry at the alpha-carbon, where the nucleophile attacks from the side opposite to the leaving group.

The electronic nature of the substituents on the nucleophile also plays a crucial role in the reaction rate. Electron-releasing groups on the nucleophile enhance its nucleophilicity, leading to an acceleration of the reaction, while electron-withdrawing groups have a retarding effect. ias.ac.in This relationship can often be quantified using linear free-energy relationships such as the Brønsted or Hammett equations. ias.ac.in

Below is a data table summarizing the general properties of halogens as leaving groups in the context of alpha-substituted ester systems.

| Halogen Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Carbon-Halogen Bond Energy (kJ/mol) | Relative Reactivity in SN2 Reactions |

| I⁻ | HI | ~ -10 | ~ 228 | Very High |

| Br⁻ | HBr | ~ -9 | ~ 285 | High |

| Cl⁻ | HCl | ~ -7 | ~ 324 | Moderate |

| F⁻ | HF | ~ 3.2 | ~ 492 | Low |

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical and Agrochemical Synthesis Intermediates

Strategic Role of Ethyl Alpha-Iodophenylacetate in Therapeutic Agent Production

While the direct incorporation of this compound into commercially available therapeutic agents is not widely documented, its structural motif, the phenylacetic acid ester, is present in numerous pharmaceuticals. The compound's potential lies in its ability to introduce the phenylacetate (B1230308) moiety and to serve as a precursor for further chemical modifications. The alpha-iodo group can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of drug candidates.

Utility in Complex Molecular Structure Construction

The construction of complex molecular architectures is a cornerstone of modern drug discovery. This compound can participate in various coupling reactions, facilitating the assembly of intricate molecular frameworks. Its utility extends to the synthesis of chiral compounds, where the alpha-carbon can be targeted for stereoselective reactions, leading to the formation of single-enantiomer drugs with improved efficacy and reduced side effects.

Contributions to Agrochemical Development

In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, the development of novel and effective compounds is crucial for global food security. While specific examples of commercial agrochemicals synthesized directly from this compound are not readily found in publicly available literature, the phenylacetate scaffold is a component of some active ingredients. The reactivity of this compound makes it a plausible candidate for the synthesis of new agrochemical entities through the introduction of various functional groups at the alpha-position.

Application in the Synthesis of Entecavir Intermediates

Entecavir is a potent antiviral medication used for the treatment of hepatitis B virus infection. A thorough review of the established synthetic routes to Entecavir reveals that this compound is not a reported intermediate in its synthesis. The various synthetic strategies for Entecavir employ different starting materials and key intermediates to construct its complex carbocyclic nucleoside analogue structure.

Polymer Chemistry and Controlled Polymerization

In the realm of materials science, this compound has found a significant and well-documented application as an initiator in controlled radical polymerization techniques. These methods allow for the synthesis of polymers with precisely defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.

Initiator Design for Precision Polymer Synthesis Using this compound

This compound is particularly effective as an initiator in a type of controlled radical polymerization known as organocatalyzed living radical polymerization (OLRP). In this process, the carbon-iodine bond of the initiator is reversibly cleaved to generate a propagating radical species. This reversible activation-deactivation cycle allows for the controlled growth of polymer chains.

The use of this compound as an initiator offers several advantages, including the ability to produce well-defined polymers from a variety of monomers, such as methacrylates and acrylates. The resulting polymers exhibit low polydispersity, indicating a high degree of uniformity in chain length, which is crucial for many advanced applications, including in nanotechnology and biomedicine.

| Monomer | Catalyst | Resulting Polymer | Polydispersity Index (PDI) |

| Methyl Methacrylate (B99206) (MMA) | Organic Amine/Salt | Polymethyl Methacrylate (PMMA) | Low |

| Butyl Acrylate (BA) | Organic Amine/Salt | Polybutyl Acrylate (PBA) | Low |

This table illustrates the effectiveness of this compound as an initiator in producing polymers with controlled characteristics. The low polydispersity index (PDI) values are indicative of a well-controlled polymerization process, leading to polymers with uniform chain lengths.

Control of Polymer Molecular Weight and Polydispersity in Radical Polymerizations

This compound is recognized as an efficient initiator for organocatalyzed living radical polymerization (OLRP), a method that allows for the synthesis of polymers with low polydispersity. tcichemicals.com In these polymerization processes, alkyl iodides like this compound are instrumental in achieving a controlled reaction, leading to polymers with predictable molecular weights and narrow molecular weight distributions. tcichemicals.com The ability to control these parameters is crucial for tailoring the physical properties of the resulting polymers for specific applications. The use of such initiators is a key advantage in producing metal-free polymers. tcichemicals.com

Photo-Controlled Polymerization-Induced Self-Assembly (PISA)

Photo-controlled Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the in situ formation of polymeric nanoparticles with various morphologies. A key strategy in some photo-PISA processes involves an in situ bromine-iodine transformation, where an initial bromo-initiator is converted to a more reactive iodo-type initiator. nih.govnih.gov For instance, ethyl α-bromophenylacetate can be transformed into an iodo-initiator in the presence of sodium iodide (NaI) under photo-irradiation. nih.gov This process is central to the synthesis of block copolymers that self-assemble into nanoparticles as the polymerization proceeds. nih.govnih.gov This method avoids the use of traditional metal catalysts and simplifies the synthesis of nano-objects. nih.gov

Synthesis of Unimodal Polymethacrylates with Narrow Dispersity Utilizing this compound Initiators

The synthesis of polymethacrylates with a uniform molecular weight (unimodal) and a narrow size distribution (narrow dispersity) is a significant achievement in polymer science. Alkyl iodides, including compounds structurally similar to this compound, are effective initiators in controlled radical polymerization techniques for methacrylates. researchgate.net These initiators allow for the production of well-defined polymers with low dispersity values (Đ < 1.15), even at high molecular weights. rsc.org The use of an alkyl iodide initiator in the controlled polymerization of various acrylic monomers has been shown to yield polymers with excellent control over their molar mass distributions. rsc.org Specifically, this compound is listed as an effective initiator for the organocatalyzed living radical polymerization of methyl methacrylate, leading to polymers with low polydispersity. tcichemicals.comtcichemicals.com

Table 1: Examples of Alkyl Iodide Initiators in Controlled Radical Polymerization

| Initiator Compound | Polymerization Method | Monomer(s) | Resulting Polymer Characteristics |

| This compound | Organocatalyzed Living Radical Polymerization | Methyl Methacrylate (MMA), Butyl Acrylate (BA) | Low-polydispersity polymers |

| Generic Alkyl Iodide | Cu(0)-mediated Reversible Deactivation Radical Polymerization | Acrylates | Low dispersity values (Đ ∼ 1.05), well-defined polymers |

| Perfluoro-1-iodohexane | Visible Light-Induced Controlled Radical Polymerization | Methacrylates | Controlled molecular weight and narrow distribution (Mw/Mn = 1.4) |

Biochemical and Mechanistic Probes

Investigation of Enzyme Catalysis Mechanisms Using this compound

There is currently no specific scientific literature available detailing the use of this compound for the investigation of enzyme catalysis mechanisms.

Probing Nucleophilic Attack in Biological Systems

There is currently no specific scientific literature available detailing the use of this compound for probing nucleophilic attack in biological systems.

Potential Biological Activities and Therapeutic Applications

There is currently no scientific literature available to support any claims of biological activities or therapeutic applications for this compound. While related compounds like phenylacetic acid have therapeutic uses, these are not directly applicable to this compound. wikipedia.orgdrugbank.com

Evaluation of Potential Anticancer Activity and Cytotoxicity of this compound Derivatives

No studies evaluating the potential anticancer activity or cytotoxicity of this compound derivatives were found in the public domain.

Structure-Activity Relationship Studies for Enhanced Biological Efficacy

No structure-activity relationship studies for this compound derivatives aimed at enhancing biological efficacy have been published in the available scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to mapping the potential energy surface of a reaction. These calculations allow chemists to trace the lowest energy path from reactants to products, identifying key structures like intermediates and transition states along the way.

Determination of Transition States and Activation Barriers for Iodinated Intermediates

A central goal of quantum chemical calculations in reaction mechanism studies is the location of transition states (TS) and the determination of their associated activation barriers (ΔG‡). The activation barrier dictates the rate of a chemical reaction, and its accurate calculation is crucial for predicting reaction feasibility and kinetics. For reactions involving iodinated intermediates, such as those that might be formed from Ethyl alpha-iodophenylacetate, these calculations reveal the precise geometry of the highest-energy point along the reaction coordinate.

Methods like Density Functional Theory (DFT) and higher-level ab initio calculations (e.g., Coupled Cluster theory) are employed to model these processes. rsc.org For instance, in a nucleophilic substitution reaction at the α-carbon of this compound, calculations would model the approach of the nucleophile, the stretching of the carbon-iodine bond, and the eventual displacement of the iodide ion. The calculated energy difference between the reactants and this transition state provides the activation energy.

While direct data for this compound is limited, studies on other iodine-containing species illustrate the approach. For example, quantum chemical calculations have been used to determine the heats of formation and stability of various iodine oxides, which are crucial for understanding their reaction pathways in atmospheric chemistry. rsc.org Similar computational protocols could be applied to determine the activation barriers for various potential reactions of this compound, such as substitution, elimination, or radical formation.

Table 1: Illustrative Example of Calculated Activation Barriers for Competing Pathways

| Reaction Pathway | Description | Hypothetical ΔG‡ (kcal/mol) | Implication |

| Sₙ2 Substitution | Backside attack by a nucleophile, displacing iodide. | 15.2 | A plausible pathway under nucleophilic conditions. |

| E2 Elimination | Base-mediated removal of HI to form an alkene. | 20.5 | Less favorable than substitution but possible with a strong, bulky base. |

| Radical Formation | Homolytic cleavage of the C-I bond. | 35.0 | High energy barrier; likely requires initiation (e.g., light, radical initiator). |

This table is illustrative and does not represent real experimental or calculated data for this compound. It serves to demonstrate how computational results are used to compare the feasibility of different reaction pathways.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Alpha-Halo Esters

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost that makes it ideal for studying the electronic structure of medium-sized organic molecules like α-halo esters. mdpi.commdpi.com DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to its reactivity.

Key aspects investigated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For an electrophile like this compound, the energy and location of the LUMO are particularly important, as this is where a nucleophile will attack. The LUMO is typically centered on the σ* anti-bonding orbital of the C-I bond, indicating its susceptibility to cleavage.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an α-halo ester, the ESP map would show a region of positive potential around the α-carbon, confirming it as an electrophilic site.

Global Reactivity Descriptors: DFT allows for the calculation of indices that quantify reactivity. mdpi.com These descriptors, derived from the energies of the FMOs, help in comparing the reactivity of different molecules.

Table 2: Key DFT-Derived Global Reactivity Descriptors

| Descriptor | Formula | Interpretation | Relevance to Alpha-Halo Esters |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. | A higher (less negative) value suggests greater electron-donating ability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | A smaller value (smaller HOMO-LUMO gap) indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the molecule's ability to accept electrons. | High for good electrophiles like this compound. |

These DFT-based analyses provide a quantum chemical foundation for the empirical rules of reactivity known to organic chemists, offering a deeper, quantitative understanding of the electronic factors that govern the behavior of alpha-halo esters.

Modeling of Reaction Selectivity and Mechanism

Beyond identifying plausible pathways, computational modeling can predict the selectivity of a reaction (chemo-, regio-, and stereoselectivity) and provide detailed insight into the reaction mechanism.

Prediction of Stereochemical Outcomes in Reactions Involving this compound

This compound possesses a stereocenter at the α-carbon. Therefore, reactions at this center can proceed with specific stereochemical outcomes, such as inversion or retention of configuration, or result in a racemic mixture. Computational modeling is a powerful tool for predicting and rationalizing these outcomes.

Sₙ2 Reactions: For a classic Sₙ2 reaction, the mechanism involves backside attack by a nucleophile, leading to an inversion of the stereocenter. ochemtutor.com Computational modeling can confirm this by locating the pentacoordinate transition state and verifying that it corresponds to the lowest energy pathway.

Radical Reactions: If the reaction proceeds via a radical intermediate, the C-I bond would cleave to form a planar (or rapidly inverting) radical at the α-carbon. Subsequent reaction of this flat intermediate from either face would lead to a racemic mixture of products.

Catalyst-Controlled Stereoselectivity: In asymmetric catalysis, a chiral catalyst can control the stereochemical outcome. DFT studies can model the non-covalent interactions between the substrate and the catalyst in the transition state. nih.gov By comparing the activation energies for the pathways leading to different stereoisomers, one can predict which product will be favored. DFT studies on the aza-Henry reactions of α-nitro esters, for example, have successfully rationalized how modest changes in catalyst structure can lead to opposite diastereomers, a principle directly applicable to understanding potential asymmetric reactions of this compound. nih.gov

Elucidation of Electron Transfer and Radical Mechanisms

While many reactions of α-halo esters are ionic (involving nucleophiles and electrophiles), the relatively weak carbon-iodine bond also allows for reactions to proceed via single-electron transfer (SET) and radical pathways. libretexts.org The C-I bond is significantly weaker than C-Br or C-Cl bonds, making α-iodo esters particularly good precursors for radical generation.

Computational studies can help distinguish between ionic and radical mechanisms. For example, in atom transfer radical cyclization reactions, an α-iodo ester can be used to generate a carbon-centered radical that then adds to a tethered unsaturated bond. acs.org Theoretical calculations can model the initial radical formation, the subsequent cyclization transition states (e.g., for 5-exo vs. 6-endo closures), and the final iodine atom transfer step. By comparing the activation barriers for different possible cyclization modes, these models can predict the size of the ring that will be formed, a key aspect of reaction selectivity. acs.org

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of molecules with electromagnetic radiation.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Ethyl alpha-Iodophenylacetate, the IR spectrum is characterized by several key absorption bands that confirm its ester functionality and aromatic nature. The most prominent peak arises from the carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the range of 1735-1750 cm⁻¹. The presence of the phenyl ring gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching of the aromatic ring just above 3000 cm⁻¹. The C-O single bond stretches of the ester group are expected to appear as two distinct bands in the 1000-1300 cm⁻¹ range. The carbon-iodine (C-I) bond, being a weaker bond, would have a stretching vibration at a lower frequency, typically in the far-infrared region around 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted IR Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-I | Stretch | 500 - 600 |

This table presents predicted data based on characteristic functional group frequencies.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The phenyl group in this compound is the primary chromophore. Phenylacetate (B1230308) esters typically exhibit two absorption bands in the UV region. youtube.com The more intense band, resulting from a π → π* transition of the benzene ring, is expected around 200-220 nm. A weaker, fine-structured band, known as the B-band, arising from a different π → π* transition within the benzene ring, is anticipated around 260-270 nm. The absorption maximum (λmax) for simple esters like ethyl acetate is around 206 nm, corresponding to an n → π* transition. sielc.com For this compound, the phenyl group's absorption would be the most prominent feature. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a distinct fingerprint of its hydrogen environments. The ethyl group will present as a quartet and a triplet. The two methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around 4.2 ppm. These protons are coupled to the three methyl protons (-OCH₂CH₃), which will appear as a triplet further upfield, around 1.2 ppm. The single methine proton (α-proton, -CH(I)Ph) is attached to the carbon bearing both the iodine atom and the phenyl group, leading to a significant downfield shift; this signal is predicted to be a singlet around 5.0-5.5 ppm. The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH ₃ | ~1.2 | Triplet | 3H |

| -OCH ₂CH₃ | ~4.2 | Quartet | 2H |

| -C H(I)Ph | ~5.0-5.5 | Singlet | 1H |

| -C₆H ₅ | ~7.2-7.5 | Multiplet | 5H |

This table presents predicted data based on the analysis of similar structures and standard chemical shift values.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. For this compound, eight distinct signals are expected. The carbonyl carbon of the ester is the most deshielded, appearing far downfield around 170 ppm. The carbons of the phenyl ring typically resonate in the 125-140 ppm range. The carbon atom attached to the iodine (α-carbon) is expected at a relatively high field for a carbon bonded to a halogen, potentially around 20-30 ppm, due to the 'heavy atom effect' of iodine. The methylene carbon of the ethyl group (-OCH₂CH₃) is deshielded by oxygen and appears around 60-65 ppm, while the methyl carbon (-OCH₂CH₃) is found furthest upfield, around 14 ppm. researchgate.net

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| C H(I)Ph | ~20-30 |

| -OC H₂CH₃ | ~60-65 |

| C ₆H₅ (aromatic) | ~125-140 (multiple signals) |

| C =O (Ester) | ~170 |

This table presents predicted data based on the analysis of similar structures and standard chemical shift values.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 290.10 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 290.

The fragmentation of the molecular ion is predictable based on the structure. scholaris.cachemguide.co.uk Key fragmentation pathways for esters include the loss of the alkoxy group and cleavage of bonds adjacent to the carbonyl group. youtube.commostwiedzy.pl For this compound, the following fragments are anticipated:

Loss of the iodine atom: A significant peak at m/z 163 ([M-I]⁺), corresponding to the ethyl phenylacetate cation.

Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z 245 ([M-OCH₂CH₃]⁺).

Loss of the ethoxycarbonyl group (-COOCH₂CH₃): A peak at m/z 217 ([M-COOCH₂CH₃]⁺).

Formation of the tropylium ion: A common rearrangement for benzyl compounds, leading to a peak at m/z 91 ([C₇H₇]⁺).

Cleavage of the ethyl group: A peak at m/z 261 ([M-CH₂CH₃]⁺).

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 290 | [C₁₀H₁₁IO₂]⁺ | (Molecular Ion) |

| 261 | [C₈H₆IO₂]⁺ | ·CH₂CH₃ |

| 245 | [C₈H₆I]⁺ | ·OCH₂CH₃ |

| 163 | [C₁₀H₁₁O₂]⁺ | ·I |

| 91 | [C₇H₇]⁺ | ·C₃H₄IO₂ |

This table presents predicted data based on established fragmentation patterns of related compounds.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a substance.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial grades of this compound often specify a purity of greater than 97% or 98% as determined by HPLC. nih.govmdpi.com A typical analysis would be performed using a reverse-phase HPLC method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comgerli.com The compound is dissolved in a suitable solvent, injected into the system, and its elution is monitored by a UV detector, typically set at a wavelength where the phenyl ring absorbs, such as 254 nm. The purity is quantified by comparing the area of the main peak to the total area of all peaks in the chromatogram.

| HPLC Parameter | Typical Condition |

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV at 254 nm |

| Flow Rate | 0.5 - 1.0 mL/min |

This table represents a typical, illustrative HPLC method for analysis.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Dispersity

This compound serves as an efficient initiator for organocatalyzed living radical polymerization (OLRP), a metal-free method for synthesizing polymers with controlled architectures. youtube.com In this context, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool not for analyzing the initiator itself, but for characterizing the polymers synthesized using it. nmrdb.orgnih.gov

GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating the GPC system with polymer standards of known molecular weight, a calibration curve can be created to determine the molecular weight distribution of the polymer sample. researchgate.netlcms.cz

The key parameters obtained from GPC analysis are the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). For a living polymerization, the goal is to produce polymer chains that grow at the same rate, resulting in a narrow molecular weight distribution. ntu.edu.sgnih.gov Therefore, a low dispersity value (typically close to 1.1) is a critical indicator of a successful and well-controlled polymerization initiated by this compound. nih.govyoutube.com

| Polymerization Time (hr) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Dispersity (Đ) |

| 1 | 5,200 | 5,600 | 1.08 |

| 2 | 10,100 | 11,000 | 1.09 |

| 4 | 20,500 | 22,700 | 1.11 |

| 6 | 30,300 | 33,900 | 1.12 |

This table provides illustrative GPC data for a typical organocatalyzed living radical polymerization using an initiator like this compound, demonstrating the controlled increase in molecular weight and low dispersity over time.

Advanced Methods for Trace Analysis and Degradation Studies

The comprehensive characterization of "this compound" and its potential degradation products necessitates the use of sophisticated analytical techniques capable of high sensitivity and specificity. These methods are crucial for identifying impurities at trace levels, elucidating degradation pathways, and predicting the compound's stability under various conditions.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Impurity Identification

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a powerful tool for the identification and quantification of impurities in pharmaceutical substances like "this compound". This technique combines the superior separation capabilities of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry, enabling the detection of closely related impurities and degradation products, even at very low concentrations.

In a typical workflow, an ACQUITY UPLC CSH C18 column could be employed for the chromatographic separation of "this compound" from its potential impurities. The subsequent analysis by HRMS provides accurate mass data, which is instrumental in assigning elemental compositions to unknown peaks. The high resolution and mass accuracy of modern instruments, such as Orbitrap or TOF analyzers, allow for the differentiation between compounds with very similar nominal masses.

Recent advancements in analytical workflows have incorporated HRMS for the accurate mass-based identification of active pharmaceutical ingredients and their impurities, often supplemented by MS/MS fragmentation for structural verification. waters.com The interpretation of complex HRMS data is often the most challenging aspect, but specialized software can automate the process of impurity identification and assignment. waters.com

Table 1: Hypothetical Impurity Profile of this compound determined by LC-HRMS

| Retention Time (min) | Observed m/z | Proposed Elemental Formula | Proposed Structure | Mass Error (ppm) |

| 3.5 | 163.0754 | C10H11O2 | Ethyl Phenylacetate | 1.2 |

| 4.2 | 307.9723 | C10H11IO2 | This compound | -0.8 |

| 5.1 | 323.9672 | C10H11IO3 | Ethyl alpha-Hydroxy-alpha-iodophenylacetate | -1.5 |

| 6.8 | 179.0703 | C10H11O3 | Mandelic Acid Ethyl Ester | 0.9 |

This table is interactive and can be sorted by clicking on the column headers.

Isotopic Labeling for Pathway Tracing in Degradation

Isotopic labeling is a definitive technique used to trace the transformation of a molecule through various chemical or biological processes. In the context of "this compound" degradation studies, specific atoms within the molecule can be replaced with their stable isotopes (e.g., ¹³C, ¹⁸O, or ²H). By tracking the position of these isotopic labels in the degradation products using mass spectrometry, the precise bond cleavages and molecular rearrangements that occur during degradation can be elucidated.

For instance, by synthesizing "this compound" with an ¹⁸O-labeled carbonyl oxygen in the ester group, one could unequivocally determine whether hydrolysis leads to the cleavage of the acyl-oxygen or the alkyl-oxygen bond. If the resulting phenylacetic acid contains the ¹⁸O label, it confirms the cleavage of the ethyl-oxygen bond. This level of mechanistic detail is invaluable for understanding the degradation chemistry and for developing strategies to stabilize the compound.

Accelerated Stability Testing for Kinetic and Degradation Profiling

Accelerated Stability Testing is a crucial component in the development of chemical compounds, providing insights into their long-term stability in a shorter timeframe. nih.govresearchgate.net By subjecting "this compound" to stress conditions such as elevated temperature and humidity, the rate of degradation can be increased, allowing for the rapid identification of key degradation products and the determination of degradation kinetics. nih.govresearchgate.net

An Accelerated Stability Assessment Program (ASAP) can be designed to model the stability of "this compound". nih.govresearchgate.net This involves exposing the compound to a range of temperatures and humidity levels for a defined period. The formation of degradation products is monitored over time using a stability-indicating method, typically HPLC. The data obtained can then be used to construct a kinetic model, often based on the Arrhenius equation, to predict the shelf-life of the compound under standard storage conditions.

Table 2: Representative Data from an Accelerated Stability Study of this compound